molecular formula C15H14O2 B14322705 (6-Hydroxy-2,3-dimethylphenyl)(phenyl)methanone CAS No. 108478-10-0

(6-Hydroxy-2,3-dimethylphenyl)(phenyl)methanone

Cat. No.: B14322705
CAS No.: 108478-10-0
M. Wt: 226.27 g/mol
InChI Key: PUKCQGZMDPKENY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6-Hydroxy-2,3-dimethylphenyl)(phenyl)methanone is an organic compound with a complex structure that includes both hydroxyl and ketone functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Hydroxy-2,3-dimethylphenyl)(phenyl)methanone typically involves the reaction of 6-hydroxy-2,3-dimethylbenzaldehyde with phenylmagnesium bromide, followed by oxidation. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Catalysts and optimized reaction conditions are employed to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

(6-Hydroxy-2,3-dimethylphenyl)(phenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ketone group can be reduced to form secondary alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like bromine (Br₂) and sulfuric acid (H₂SO₄) are commonly employed.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of secondary alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

(6-Hydroxy-2,3-dimethylphenyl)(phenyl)methanone has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (6-Hydroxy-2,3-dimethylphenyl)(phenyl)methanone involves its interaction with specific molecular targets and pathways. The hydroxyl and ketone groups play a crucial role in its reactivity and interactions with biological molecules. The compound may exert its effects through the modulation of enzyme activities, receptor binding, and alteration of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (3-Methylphenyl)(phenyl)methanone: Similar structure but lacks the hydroxyl group.

    (3,4-Dihydroxy-2-nitrophenyl)(phenyl)methanone: Contains additional hydroxyl and nitro groups.

Uniqueness

(6-Hydroxy-2,3-dimethylphenyl)(phenyl)methanone is unique due to the presence of both hydroxyl and ketone functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

108478-10-0

Molecular Formula

C15H14O2

Molecular Weight

226.27 g/mol

IUPAC Name

(6-hydroxy-2,3-dimethylphenyl)-phenylmethanone

InChI

InChI=1S/C15H14O2/c1-10-8-9-13(16)14(11(10)2)15(17)12-6-4-3-5-7-12/h3-9,16H,1-2H3

InChI Key

PUKCQGZMDPKENY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)O)C(=O)C2=CC=CC=C2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.